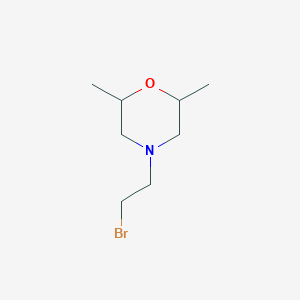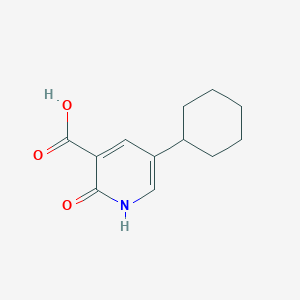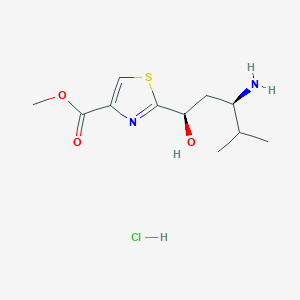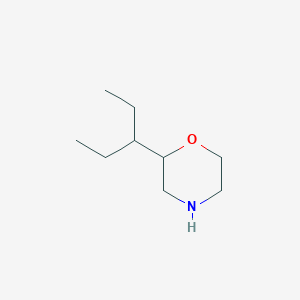
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate is a complex organic compound with significant potential in various scientific fields. This compound features a picolinate core, which is a derivative of pyridine, and is substituted with a fluorobenzyl group, an amino group, and a methyl ester. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate typically involves multi-step organic reactions. One common method starts with the preparation of the picolinate core, followed by the introduction of the fluorobenzyl group through nucleophilic substitution reactions. The amino group is then introduced via reductive amination, and the final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(((4-chlorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate
- Methyl 5-(((4-bromobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate
- Methyl 5-(((4-methylbenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate
Uniqueness
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity to biological targets. This makes it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C16H17FN2O3 |
|---|---|
Poids moléculaire |
304.32 g/mol |
Nom IUPAC |
methyl 5-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxy-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C16H17FN2O3/c1-10-12(9-19-14(15(10)20)16(21)22-2)8-18-7-11-3-5-13(17)6-4-11/h3-6,9,18,20H,7-8H2,1-2H3 |
Clé InChI |
NIQGUQHFQIYPBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1CNCC2=CC=C(C=C2)F)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)



![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)
